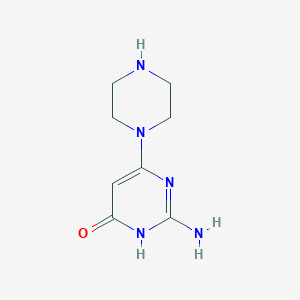

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one

Übersicht

Beschreibung

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the reaction of 2,4-dichloro-6-aminopyrimidine with piperazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and piperazinyl groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The chemical formula for 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is , with a molecular weight of approximately 196.23 g/mol. The compound features a pyrimidine ring substituted with an amino group and a piperazine moiety, which contributes to its biological activity.

Pharmacological Applications

- Anticancer Activity

- Antiviral Properties

- Neurological Disorders

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| "Synthesis and Evaluation of Anticancer Activity of Piperazine Derivatives" | Cancer Research | Identified compounds with IC50 values in the low micromolar range against breast cancer cells. |

| "Antiviral Activity of Novel Pyrimidine Derivatives" | Virology | Demonstrated significant inhibition of HCV replication in vitro using modified pyrimidine compounds. |

| "Neuropharmacological Profile of Piperazine Derivatives" | Pharmacology | Showed promising results in reducing anxiety-like behavior in animal models, indicating potential for treating anxiety disorders. |

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of the pyrimidine core.

- Introduction of the piperazine side chain via nucleophilic substitution or coupling reactions.

These synthetic pathways are crucial for producing analogs with varying biological activities, allowing researchers to optimize efficacy and reduce toxicity.

Wirkmechanismus

The mechanism of action of 2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Amino-4,6-dichloropyrimidine

- 2-Amino-4,6-dimethylpyrimidine

- 2-Amino-4,6-diphenylpyrimidine

Uniqueness

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both an amino group and a piperazinyl group, which confer distinct chemical and biological properties. These functional groups allow for a wide range of chemical modifications and interactions, making the compound versatile for various applications.

Biologische Aktivität

2-Amino-6-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This compound is structurally characterized by the presence of a piperazine moiety, which is often associated with enhanced biological activity in various therapeutic contexts.

The molecular formula of this compound is C₈H₁₃N₅O, with a molecular weight of 167.21 g/mol. It exists as a dihydrochloride salt, which enhances its solubility and stability in biological systems .

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, a study published in Molecules demonstrated that derivatives of piperazine-based pyrimidines exhibited significant cytotoxic effects on human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib . Specifically, compounds similar to this compound showed inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. The inhibition of PARP1 was linked to enhanced apoptosis markers such as cleaved PARP and phosphorylated H2AX .

Table 1: Anticancer Activity of Piperazine-based Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5e | Breast Cancer | 18 | PARP1 Inhibition |

| Olaparib | Breast Cancer | 57.3 | PARP1 Inhibition |

Case Study 1: Inhibition of PARP Activity

A notable study examined the effect of various piperazine derivatives on PARP activity in human cell lines. The results indicated that compounds structurally related to this compound effectively inhibited PARP activity at multiple concentrations, demonstrating dose-dependent responses .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the SAR of pyrimidine derivatives has shown that modifications at the piperazine ring can significantly alter biological activity. For example, substituents on the piperazine nitrogen can enhance binding affinity to target proteins involved in cancer progression . This highlights the importance of structural optimization in developing more potent derivatives.

Eigenschaften

CAS-Nummer |

1158775-43-9 |

|---|---|

Molekularformel |

C8H15Cl2N5O |

Molekulargewicht |

268.14 g/mol |

IUPAC-Name |

2-amino-4-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |

InChI |

InChI=1S/C8H13N5O.2ClH/c9-8-11-6(5-7(14)12-8)13-3-1-10-2-4-13;;/h5,10H,1-4H2,(H3,9,11,12,14);2*1H |

InChI-Schlüssel |

QDJHDZSMDCAFTF-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC(=O)NC(=N2)N |

Kanonische SMILES |

C1CN(CCN1)C2=CC(=O)NC(=N2)N.Cl.Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.